methyl 3-butylthiophene-2-carboxylate
CAS No.: 2768326-63-0
Cat. No.: VC11569413
Molecular Formula: C10H14O2S
Molecular Weight: 198.28 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2768326-63-0 |
|---|---|
| Molecular Formula | C10H14O2S |
| Molecular Weight | 198.28 g/mol |
| IUPAC Name | methyl 3-butylthiophene-2-carboxylate |
| Standard InChI | InChI=1S/C10H14O2S/c1-3-4-5-8-6-7-13-9(8)10(11)12-2/h6-7H,3-5H2,1-2H3 |
| Standard InChI Key | UYCRGMUYVKNDPU-UHFFFAOYSA-N |
| Canonical SMILES | CCCCC1=C(SC=C1)C(=O)OC |
Introduction
Synthesis and Applications
Thiophene derivatives are often synthesized through various methods, including the use of Grignard reagents or through condensation reactions involving thiophene rings. These compounds are valuable in organic synthesis due to their ability to participate in a wide range of reactions, such as electrophilic substitution and metal-catalyzed cross-coupling reactions.
Potential Applications
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Pharmaceuticals: Thiophene derivatives have been explored for their biological activities, including anti-inflammatory, antibacterial, and antifungal properties.
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Materials Science: They are used in the development of organic semiconductors and optoelectronic materials.
Research Findings
While specific research findings on methyl 3-butylthiophene-2-carboxylate are not available, studies on similar thiophene compounds highlight their versatility in chemical synthesis and potential biological activities.
Data Table: Comparison of Thiophene Derivatives
| Compound | Molecular Formula | Molecular Weight | Melting Point |
|---|---|---|---|
| Methyl 3-butylthiophene-2-carboxylate | C10H14O2S | ~182.27 g/mol | Not Available |
| Methyl 3-amino-5-(tert-butyl)thiophene-2-carboxylate | C10H15NO2S | 213.3 g/mol | 94 °C |
| Methyl 4-iodothiophene-2-carboxylate | C6H5IO2S | 268.072 g/mol | Not Available |
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